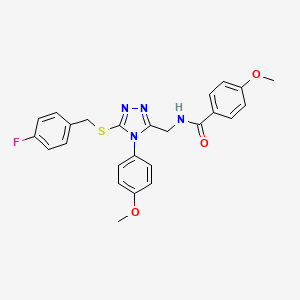

N-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Beschreibung

N-((5-((4-Fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a 1,2,4-triazole derivative characterized by a triazole core substituted with a 4-fluorobenzylthio group at position 5, a 4-methoxyphenyl group at position 4, and a 4-methoxybenzamide moiety linked via a methyl group at position 2.

Eigenschaften

IUPAC Name |

N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4O3S/c1-32-21-11-5-18(6-12-21)24(31)27-15-23-28-29-25(34-16-17-3-7-19(26)8-4-17)30(23)20-9-13-22(33-2)14-10-20/h3-14H,15-16H2,1-2H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKIICXOEQHXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, supported by structural analysis and recent research findings.

Structural Characteristics

The compound features a complex structure characterized by:

- Triazole ring : A five-membered heterocyclic compound known for its biological significance.

- Thioether linkage : The sulfur atom connecting the 4-fluorobenzyl group enhances the compound’s reactivity and biological interaction potential.

- Aromatic substituents : The presence of methoxy and fluorine groups contributes to its pharmacological profile.

Molecular Formula : C25H23FN4O3S

Molecular Weight : 478.54 g/mol

Biological Activity Overview

N-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exhibits significant biological activities:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown effectiveness against various bacterial strains, including multi-drug-resistant pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.046 – 3.11 μM |

| Escherichia coli | 0.125 – 8 μg/mL |

| Pseudomonas aeruginosa | 0.125 – 8 μg/mL |

The structure-activity relationship (SAR) studies indicate that the presence of electron-donating groups on the phenyl rings significantly enhances antimicrobial activity .

Anticancer Activity

The anticancer properties of this compound are attributed to its ability to interfere with cancer cell proliferation. Several studies have reported that triazole derivatives can inhibit key enzymes involved in cancer cell growth.

| Cancer Cell Line | Inhibition Percentage |

|---|---|

| MCF-7 (Breast Cancer) | 70% inhibition at 10 μM |

| HeLa (Cervical Cancer) | 65% inhibition at 10 μM |

The mechanism of action is believed to involve the inhibition of specific kinases and enzymes that are crucial for cancer cell survival .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in Pharmaceutical Research evaluated various triazole derivatives, including N-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide. The results indicated superior antimicrobial activity compared to standard antibiotics such as vancomycin and ciprofloxacin . -

Anticancer Mechanism Exploration :

Research published in Medicinal Chemistry explored the anticancer mechanisms of triazole derivatives. The study found that compounds similar to N-((5-((4-fluorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exhibited significant apoptosis induction in cancer cells through mitochondrial pathways .

Vergleich Mit ähnlichen Verbindungen

Fluorinated Arylthio Groups

- Compound 5q : 4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine () features a 3-fluorobenzylthio group and a pyridine substituent. Unlike the target compound, it lacks the benzamide moiety, which may reduce its solubility and protein-binding capacity due to the absence of hydrogen-bonding sites .

- Compound 6l : 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole () replaces the fluorobenzyl group with a trifluoromethyl-furan moiety. The trifluoromethyl group enhances lipophilicity, whereas the target compound’s 4-fluorobenzylthio group balances hydrophobicity and electronic effects .

Benzamide-Linked Derivatives

- Compound 51: 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide () replaces the triazole core with a triazine ring but retains a benzamide group.

- 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide () features an acetamide linkage instead of a benzamide. The shorter chain reduces steric hindrance but limits π-π stacking interactions observed in the target compound’s benzamide group .

Physicochemical Properties

Structural Insights and Design Considerations

- Solubility: The 4-methoxybenzamide moiety improves water solubility compared to non-polar analogs like 5r (), which has a 2-methylbenzylthio group .

- Synthetic Accessibility : Microwave-assisted synthesis methods () could optimize the target compound’s yield, as seen in morpholine-triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.